

Application Note & Protocol: Quantitative Analysis of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

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Compound of Interest

Compound Name:	5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE
CAS No.:	1152858-54-2
Cat. No.:	B1289602

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Abstract

This comprehensive guide details the development and validation of a robust analytical method for the precise quantification of **5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE**, a critical intermediate in pharmaceutical synthesis. Recognizing the importance of this compound in drug development, we present a scientifically grounded High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. This document provides not only a step-by-step protocol but also the underlying scientific rationale for methodological choices, ensuring both reproducibility and a deep understanding of the analytical process. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction: The Analytical Imperative

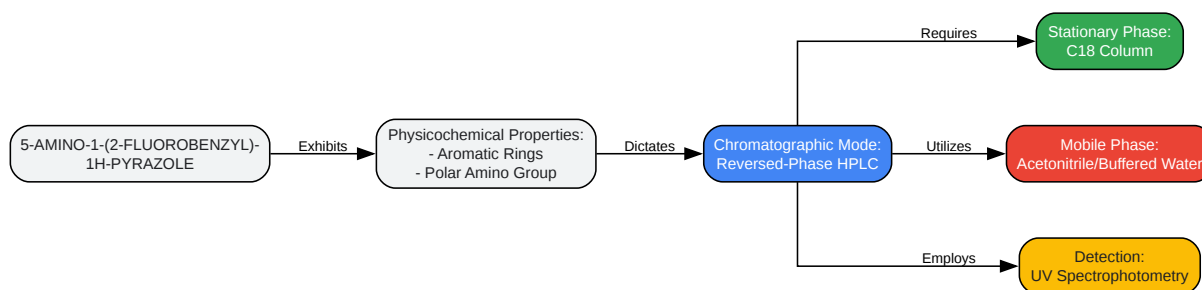
5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE is a key building block in the synthesis of various pharmacologically active molecules. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is paramount throughout the drug development lifecycle, from initial synthesis to quality control of the final product.[4][5][6]

This application note addresses the critical need for a robust analytical method by providing a detailed protocol for a reversed-phase HPLC (RP-HPLC) method. The choice of RP-HPLC is predicated on its versatility, high resolution, and suitability for the analysis of polar aromatic compounds like the target analyte.

Method Selection & Rationale: A Scientifically-Driven Approach

The development of a successful analytical method is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties.[7] **5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE** is a moderately polar molecule containing both a basic amino group and an aromatic pyrazole ring. This dictates the selection of an appropriate chromatographic mode and stationary phase.

A reversed-phase C18 column was selected as the stationary phase due to its hydrophobicity, which provides effective retention for aromatic compounds. The mobile phase composition, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a balance between analyte retention, peak shape, and analysis time. The addition of a buffer is crucial to control the ionization state of the amino group, thereby ensuring consistent retention times and symmetrical peak shapes. A UV detector is employed for quantification, leveraging the chromophoric nature of the pyrazole and benzyl moieties.



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Caption: Rationale for HPLC Method Selection.

Detailed Analytical Protocol: RP-HPLC Method Instrumentation and Materials

- HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Trifluoroacetic acid (TFA), 99.5%
 - Water (HPLC grade or Milli-Q)
 - **5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE** reference standard

Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

- Mobile Phase B: Acetonitrile.
- Diluent: Methanol.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 50.0 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 10, 25, 50, 100, and 150 µg/mL.

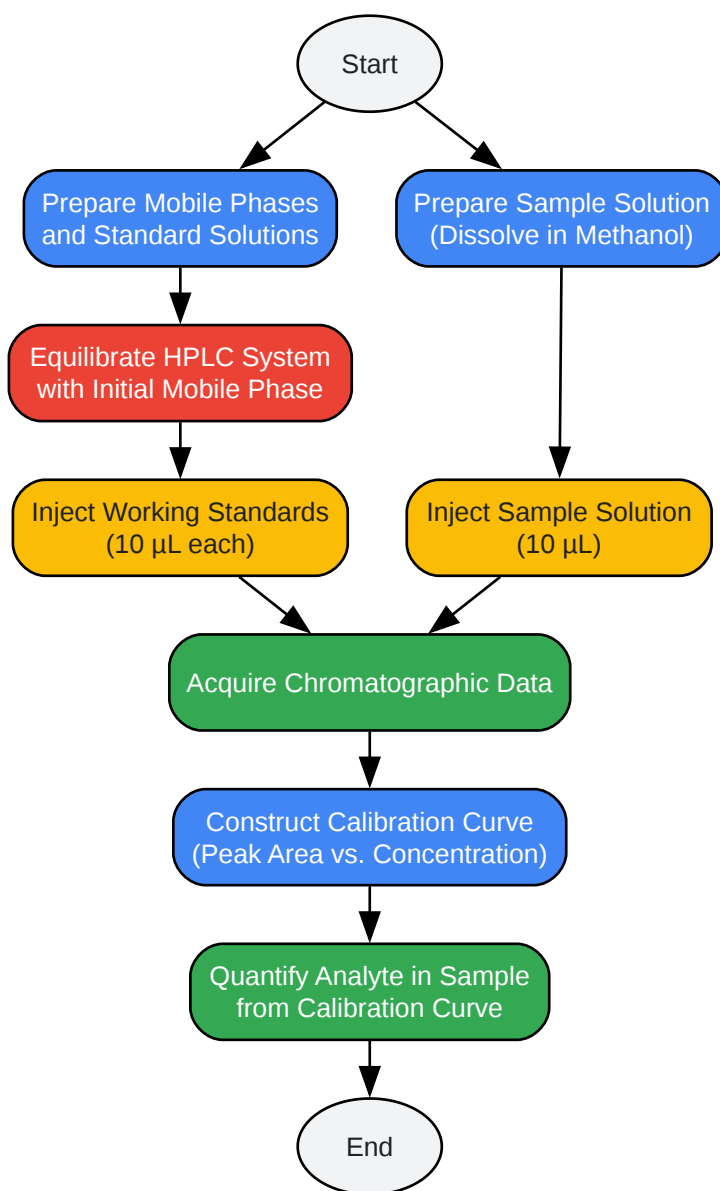
Chromatographic Conditions

Parameter	Condition
Mobile Phase	Gradient elution (see table below)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	15 minutes

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
10.0	30	70
12.0	30	70
12.1	70	30
15.0	70	30

Experimental Workflow



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Caption: HPLC Quantification Workflow.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (diluent), the reference standard, and a sample solution. The chromatograms demonstrated that there were no interfering peaks at the retention time of **5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE**, confirming the method's ability to unequivocally assess the analyte in the presence of other components.

Linearity and Range

The linearity of the method was determined by analyzing the working standard solutions at five concentration levels. A calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the concentration range of 10-150 µg/mL.

Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

Summary of Validation Data

Validation Parameter	Acceptance Criteria	Typical Result
Linearity (r^2)	≥ 0.999	0.9995
Range	-	10 - 150 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%	99.2% - 101.5%
Precision (% RSD)		
Repeatability	$\leq 2.0\%$	0.85%
Intermediate Precision	$\leq 2.0\%$	1.20%
LOD	-	0.5 $\mu\text{g/mL}$
LOQ	-	1.5 $\mu\text{g/mL}$

Conclusion: A Validated Method for Confident Quantification

This application note provides a comprehensive and scientifically sound RP-HPLC method for the quantitative determination of **5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE**. The detailed protocol, coupled with a thorough explanation of the methodological choices and complete validation data, equips researchers, scientists, and drug development professionals with a reliable tool for quality control and research applications. The adherence to ICH guidelines ensures the integrity and acceptability of the data generated using this method.^{[1][9]}

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